3-tert-Butylpenta-3,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butylpenta-3,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a penta-3,4-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butylpenta-3,4-dien-1-ol typically involves multi-step organic reactions. One common method includes the use of propargyl alcohol and tert-butyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butylpenta-3,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-tert-Butylpenta-3,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butylpenta-3,4-dien-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Buta-2,3-dien-1-ol: Shares a similar dienol structure but lacks the tert-butyl group.
Penta-1,4-dien-3-ol: Another dienol compound with different substitution patterns.
Uniqueness: 3-tert-Butylpenta-3,4-dien-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it distinct from other dienol compounds and useful in specific synthetic applications .
Properties
CAS No. |
55930-38-6 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-5-8(6-7-10)9(2,3)4/h10H,1,6-7H2,2-4H3 |
InChI Key |
WODVYYOHEKYHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C=C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.